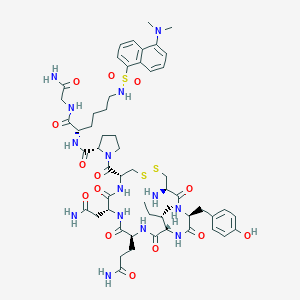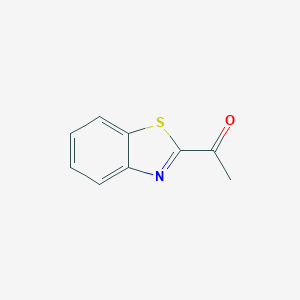
2-Acetylbenzothiazol
Übersicht
Beschreibung
2-Acetylbenzothiazole (2-ABT) is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid that is soluble in organic solvents and has a characteristic odor. 2-ABT is a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Grünchemie
Benzothiazole, einschließlich 2-Acetylbenzothiazol, haben eine wichtige Rolle im Bereich der grünen Chemie gespielt . Sie werden durch die Kondensation von 2-Aminobenzolthiol mit Aldehyden, Ketonen, Säuren oder Säurechloriden synthetisiert . Die Cyclisierung von 2-Aminobenzolthiol-Verbindungen mit CO2 und Hydrosilan erzeugt auch eine Reihe von Benzothiazolen .
Biochemie und pharmazeutische Chemie
Benzothiazole sind in Biochemie und pharmazeutischer Chemie aufgrund ihrer hohen pharmazeutischen und biologischen Aktivität von Bedeutung . Sie kommen in verschiedenen marinen und terrestrischen Naturstoffen vor und werden als Vulkanisationsbeschleuniger, Antioxidantien, Pflanzenwachstumsregulatoren, entzündungshemmende Mittel, Enzyminhibitoren, bildgebende Reagenzien, Fluoreszenzmaterialien und elektrolumineszierende Bauelemente verwendet .
Antikrebsaktivität
Benzothiazole zeigen Antikrebsaktivität . Die 2-(4-Aminophenyl)benzothiazole sind eine neuartige Klasse potenter und selektiver Antitumormittel . Sie zeigen ein charakteristisches Profil der zytotoxischen Reaktion über Zellinien hinweg .
Antibakterielle Aktivität
Benzothiazole, einschließlich this compound, haben eine antibakterielle Aktivität gezeigt . Sie wurden bei der Entwicklung neuer Medikamente zur Bekämpfung bakterieller Infektionen eingesetzt
Wirkmechanismus
Target of Action
2-Acetylbenzothiazole, like other benzothiazole derivatives, is known to interact with a variety of biological targets. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . It has been found to have numerous biological applications , including anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more . In particular, 2-aryl benzothiazole derivatives have shown potential as anti-tubercular compounds, with molecular docking studies suggesting the target DprE1 .
Mode of Action
It is known that changes in the functional group at the 2nd position can induce significant changes in the biological activity of benzothiazole compounds . This suggests that 2-Acetylbenzothiazole may interact with its targets in a manner that is influenced by its acetyl group.
Biochemical Pathways
For instance, they have been found to have anti-proliferative effects , suggesting they may interact with pathways involved in cell growth and division. They also have anti-oxidant effects , which could involve interactions with oxidative stress pathways.
Pharmacokinetics
Some benzothiazole derivatives have been found to have promising brain pharmacokinetics characteristics , suggesting that 2-Acetylbenzothiazole may also have the potential to cross the blood-brain barrier.
Result of Action
The result of 2-Acetylbenzothiazole’s action can vary depending on the specific biological target and the context in which it is used. Given its wide range of biological activities , it is likely that its effects at the molecular and cellular level are diverse. For instance, its anti-proliferative effects could result in slowed or halted cell growth , while its anti-oxidant effects could protect cells from oxidative damage .
Safety and Hazards
Zukünftige Richtungen
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOPVGJHLPSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337181 | |
| Record name | 2-Acetylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1629-78-3 | |
| Record name | 2-Acetylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-acetylbenzothiazole highlighted in the research?
A: Research shows 2-acetylbenzothiazole acts as a versatile building block in organic synthesis. It serves as a precursor for creating novel heterocyclic compounds with potential biological activities []. Additionally, 2-acetylbenzothiazole can be modified and incorporated into mesoporous silica materials. These modified materials demonstrate significant potential for enriching trace heavy metal ions, especially from water samples, highlighting their potential in environmental remediation and water quality monitoring [].
Q2: How does the structure of 2-acetylbenzothiazole facilitate its application in heavy metal ion removal?
A: While the provided research [] doesn't delve into the specific interaction mechanism, it highlights that a mesoporous silica material functionalized with 2-acetylbenzothiazole exhibits a high adsorption capacity for heavy metal ions like Cd(II), Cu(II), Hg(II), and Pb(II). This suggests that the functional groups present in 2-acetylbenzothiazole, likely the nitrogen and sulfur atoms, can effectively chelate with these metal ions, leading to their capture and removal from the solution.
Q3: Can you describe a specific chemical reaction involving 2-acetylbenzothiazole that leads to the formation of a heterocyclic compound?
A: One example from the research [] involves reacting 2-acetylbenzothiazole with dimethylformamide dimethylacetal (DMF-DMA). This reaction yields an enaminone derivative. This enaminone can then react regioselectively with various nitrilimines to create new pyrazole derivatives. Further reaction of these pyrazoles with hydrazine hydrate leads to the formation of pyrazolo[3,4-d]pyridazine derivatives, showcasing the utility of 2-acetylbenzothiazole as a building block for complex heterocycles.
Q4: Is there evidence of any unique reactivity patterns associated with 2-acetylbenzothiazole?
A: Yes, research [] indicates that 2-acetylbenzothiazole undergoes an interesting reaction with acyl radicals. Instead of typical addition reactions, a unique ipso substitution occurs. In this process, the acyl radical attacks the carbon atom directly attached to the benzothiazole ring, replacing the existing substituent at that position and forming 2-acetylbenzothiazole. This unusual reactivity suggests 2-acetylbenzothiazole could be valuable in developing novel synthetic strategies.
Q5: Are there analytical techniques mentioned for studying 2-acetylbenzothiazole and its derivatives?
A: The research highlights the use of inductively coupled plasma atomic emission spectrometry (ICP-AES) []. This technique allows for the precise determination of heavy metal ion concentrations in water samples after they have been preconcentrated using the 2-acetylbenzothiazole-modified mesoporous silica material. This emphasizes the importance of sophisticated analytical techniques in quantifying and characterizing the performance of these materials in environmental applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

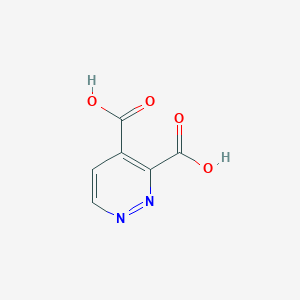
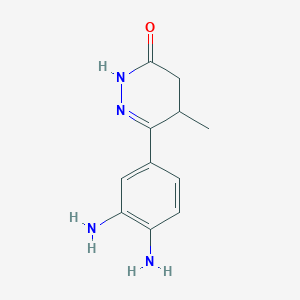
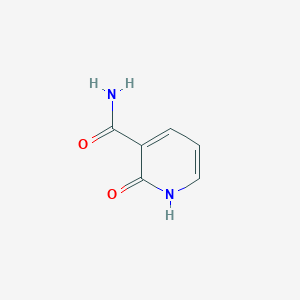

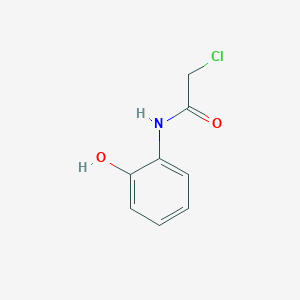
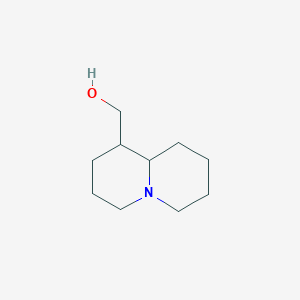



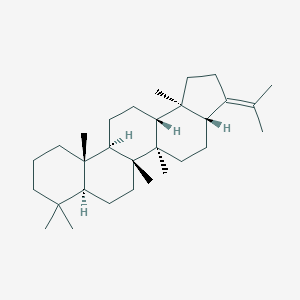

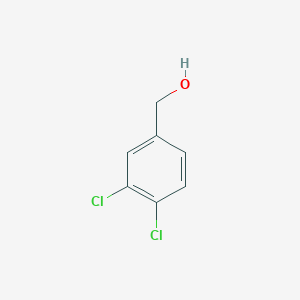
![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)
